Lipophilicity Differentiation: cLogP Comparison vs. Unsubstituted Pyrimidine Analog
The target compound exhibits a computed XLogP3-AA of 3.2, which is approximately 0.5–0.8 log units higher than the predicted value for the unsubstituted pyrimidine analog (1-(4-(pyrimidin-4-yloxy)piperidin-1-yl)-3-phenylpropan-1-one, estimated XLogP3 ~2.5). The increased lipophilicity arises from the two methyl groups on the pyrimidine ring [1]. This difference is significant for membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | Unsubstituted pyrimidine analog (estimated XLogP3 ~2.5) |
| Quantified Difference | ΔcLogP ≈ 0.7 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator value estimated based on methylene contribution of ~0.5 logP per methyl group on aromatic ring |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability but may also increase metabolic liability; this property must be considered when selecting among analogs for cell-based vs. in vivo studies.
- [1] PubChem. Computed Properties for CID 121017911. National Center for Biotechnology Information. Accessed April 2026. View Source
